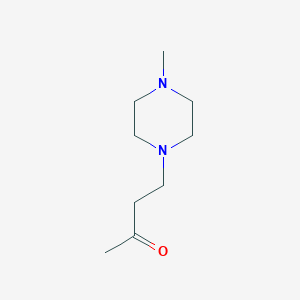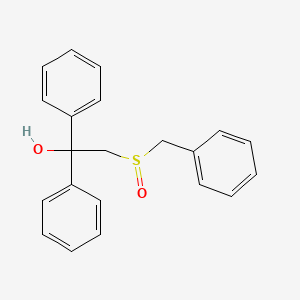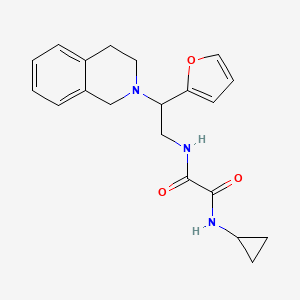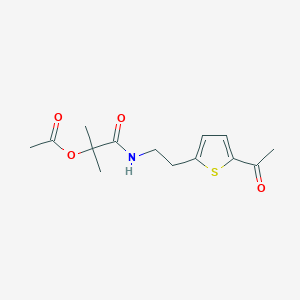
(1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry. Researchers have explored various routes to prepare it, including condensation reactions, cyclizations, and functional group manipulations. One notable approach is the reaction between a pyrazole precursor and a pyrrolidine derivative, leading to the formation of the desired compound. Detailed synthetic protocols are available in the literature .
Applications De Recherche Scientifique
Antibacterial and Antioxidant Activities
Pyrazole derivatives, including (1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone, have been studied for their biological and pharmacological activities. Research has highlighted their moderate antibacterial and antioxidant activities. Specifically, these compounds have been tested against various Gram-positive and Gram-negative bacteria, exhibiting moderate antibacterial activity. They also demonstrate moderate antioxidant activities when evaluated using specific assays like the 1,1-diphenyl-2-picrylhydrazyl (DPPH) method (Golea Lynda, 2021).
Antimicrobial Activity
Several pyrazole derivatives, including variants of (1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone, have been synthesized and screened for antimicrobial activities. These compounds, particularly those containing methoxy groups, have shown high antimicrobial activity, comparable with standard drugs like ciprofloxacin and fluconazole (Satyender Kumar et al., 2012).
Synthesis and Molecular Docking Analysis
The synthesis and molecular docking analysis of pyrazoline derivatives, related to (1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone, have been explored. These studies are crucial for understanding the interaction of these compounds with various enzymes, thereby revealing potential therapeutic applications (P. Ravula et al., 2016).
Antitubercular and Anticancer Activity
Research has also been conducted on pyrazole derivatives for their potential antitubercular and anticancer activities. These compounds have been evaluated against specific bacterial strains and cancer cell lines, showing promising results in both fields (S. Neha et al., 2013).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives, similar to (1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone, have been synthesized and characterized for their antimicrobial and anticancer properties. These studies provide insight into the potential therapeutic use of such compounds in treating various microbial infections and cancer (H. Hafez et al., 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1H-pyrazol-4-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-8(7-5-9-10-6-7)11-3-1-2-4-11/h5-6H,1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTYYKNBCKBIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2950419.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2950420.png)
![(5Z)-3-(3-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2950424.png)

![4-[(Cyclohexylsulfonyl)methyl]-3,5-dimethylisoxazole](/img/structure/B2950426.png)

![N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2950428.png)

![3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2950430.png)